3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-nitrobenzylidene malononitrile in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Cyclization: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory properties.
Uniqueness
3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both fluorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H13FN4O2 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H13FN4O2/c1-12-18(14-2-6-15(20)7-3-14)19-21-11-10-17(23(19)22-12)13-4-8-16(9-5-13)24(25)26/h2-11H,1H3 |
InChI Key |
GKERBDIKBWXBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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